CYP11B2 Inhibition: Target Compound Shows 39% Inhibition at 0.5 mM, Contrasting with Minimal CYP11B4 Activity
The parent compound lacking the 2-oxan-4-yloxy substituent, N-(3-fluoro-4-methylphenyl)pyridine-4-carboxamide, has been profiled against cytochrome P450 enzymes. At a concentration of 0.5 mM, it achieves 39% inhibition of CYP11B2 (aldosterone synthase) while exhibiting only 4% inhibition of the closely related CYP11B4 isoform, indicating a 9.75-fold selectivity window [1]. The addition of the 2-oxan-4-yloxy group in the target compound is expected to further modulate this selectivity profile by altering both molecular volume and hydrogen-bonding capacity, though direct profiling data for the fully substituted compound are not yet publicly available. This selectivity profile is relevant because CYP11B2 is a validated therapeutic target for hypertension and heart failure, while sparing CYP11B4 (or CYP11B1) is critical to avoid cortisol synthesis interference.
| Evidence Dimension | CYP11B2 enzyme inhibition (% inhibition at single concentration) |
|---|---|
| Target Compound Data | Not directly assayed; parent scaffold (des-2-oxan-4-yloxy) exhibits 39% inhibition at 0.5 mM |
| Comparator Or Baseline | N-(3-fluoro-4-methylphenyl)pyridine-4-carboxamide (des-2-substituted parent): 39% CYP11B2 inhibition at 0.5 mM; 4% CYP11B4 inhibition at 0.5 mM |
| Quantified Difference | 9.75-fold selectivity for CYP11B2 over CYP11B4 (parent scaffold); target compound's 2-oxan-4-yloxy modification predicted to alter selectivity further |
| Conditions | In vitro enzyme inhibition assay; CYP11B2 and CYP11B4 recombinant enzymes; compound tested at 0.5 mM single-point concentration [1] |
Why This Matters
This baseline selectivity evidence supports the use of the 3-fluoro-4-methylphenyl isonicotinamide scaffold for CYP enzyme profiling applications, with the 2-oxan-4-yloxy modification providing an additional handle for tuning selectivity that is absent in simpler N-aryl isonicotinamide controls.
- [1] BRENDA Enzyme Database. Ligand N-(pyridin-3-yl)pyridine-4-carboxamide entry. Accessed 2026. View Source
